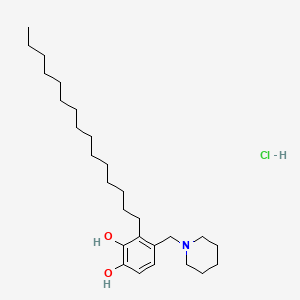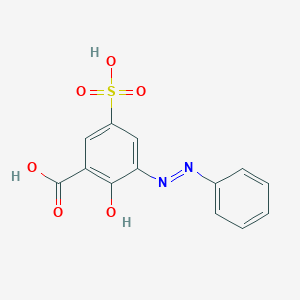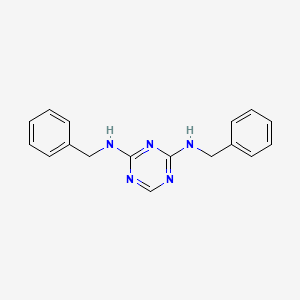
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine consists of a triazine ring substituted with two benzyl groups at the N2 and N4 positions, and two amino groups at the 2 and 4 positions of the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with benzylamine under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of cyanoguanidine are replaced by benzyl groups. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine can be scaled up using a continuous flow reactor. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antiproliferative agent against certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound has been shown to induce apoptosis through the activation of caspases and the disruption of mitochondrial function . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with key proteins involved in cell proliferation and survival.
Comparación Con Compuestos Similares
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
6,N~2~-Diaryl-1,3,5-triazine-2,4-diamines: These compounds have similar structures but different substituents at the N2 and N4 positions.
Propazine: A triazine herbicide with different substituents, used in agriculture.
Simazine: Another triazine herbicide with different substituents, also used in agriculture.
Propiedades
Número CAS |
70927-95-6 |
|---|---|
Fórmula molecular |
C17H17N5 |
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
2-N,4-N-dibenzyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H17N5/c1-3-7-14(8-4-1)11-18-16-20-13-21-17(22-16)19-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,18,19,20,21,22) |
Clave InChI |
DBKXEPARMIKELO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC(=NC=N2)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



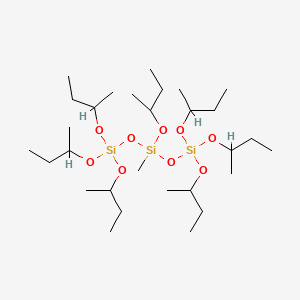
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
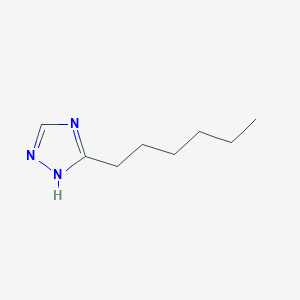
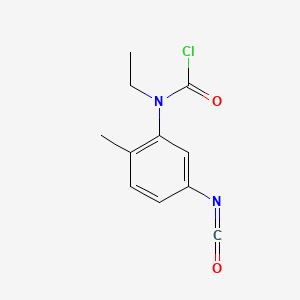





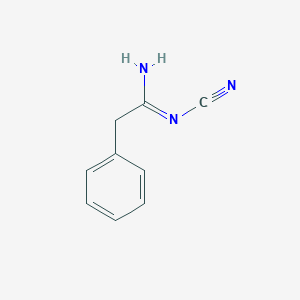
![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
